molecular formula C2H7N3O B1331183 n-Methylhydrazinecarboxamide CAS No. 17696-95-6

n-Methylhydrazinecarboxamide

Cat. No. B1331183
CAS RN: 17696-95-6
M. Wt: 89.1 g/mol
InChI Key: LHYKTQVFLKHQSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives typically involves the reaction of appropriate hydrazine derivatives with aldehydes, isothiocyanates, or other electrophilic reagents. For example, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized by reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, (E)-2-(4-Methylbenzylidene)hydrazinecarboxamide was prepared by reacting 4-methylbenzaldehyde with semicarbazide . These methods could potentially be adapted for the synthesis of n-Methylhydrazinecarboxamide by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of hydrazinecarboxamide derivatives are characterized by various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was determined using X-ray diffractometry, revealing that it belongs to the triclinic crystal system . The molecular conformation of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea resembles the letter L and features an anti-disposition of the thioamide–N–H atoms . These analyses provide valuable information about the stereochemistry and electronic structure of these compounds.

Chemical Reactions Analysis

Hydrazinecarboxamide derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. For example, N,N',2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides can react with hydrazine hydrate to yield tetrahydroindazoles . Thioamides and N2-acyl-N1-methyl-N1-thioacylhydrazines can be converted into amides and N1N2-diacyl-N1-methylhydrazines using trimethyloxonium fluoroborate . These reactions demonstrate the versatility of hydrazinecarboxamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives are influenced by their molecular structure. The crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a related compound, showed that the crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds . The quantum chemical computations using density functional theory (DFT) for 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide indicated good nonlinear optical (NLO) properties, supported by NBO analysis . These properties are critical for understanding the behavior of these compounds in different environments and for their potential applications.

Scientific Research Applications

Carcinostatic Effects

N-Methylhydrazinecarboxamide derivatives, such as N-isopropyl-α-(2-methylhydrazino)-p-toluamide (MIH), have been noted for their carcinostatic properties, particularly in treating Hodgkin's disease. They are known to inhibit monoamine oxidase in the liver and brain, which could have clinical implications in the treatment of malignancies. Their effectiveness in cancer therapy, however, should be balanced against potential side effects associated with monoamine oxidase inhibitors (De Vita, Hahn, & Oliverio, 1965).

Antitumor Agents

A group of chemically dissimilar antitumor agents, including those featuring the N-methyl moiety, like N-methylhydrazine derivatives, have been identified for their clinical utility. The presence of the N-methyl group is crucial for activity, and these agents have been shown to methylate nucleic acids, which may be key to their antitumor activity. Representatives of this structural type that have found clinical application include hexamethylmelamine, dacarbazine, N-methylformamide, procarbazine, and streptozotocin (Newell, Gescher, Harland, Ross, & Rutty, 2004).

Metabolic Behavior

Studies on the metabolism of N-methylhydrazine derivatives have shown that they can rapidly degrade in vivo, converting a significant percentage of the methyl group to respired methane and CO2. This suggests that these compounds may undergo complex metabolic pathways, leading to various metabolites with potential biological implications (Dost & Reed, 1967).

Chemotherapy for Brain Tumors

N-isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride, also known as Procarbazine hydrochloride, has been used in chemotherapy for primary or metastatic brain tumors. Clinical studies have shown a significant response rate in patients with deteriorating brain tumors, indicating its potential effectiveness in this area. However, reversible myelosuppression was noted as a major side effect (Kumar, Renaudin, Wilson, Boldrey, Enot, & Levin, 1974).

Cholinesterase Inhibition

Recent research has explored the potential of benzohydrazides decorated with N-methyl groups as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in many clinical applications. These inhibitors have shown significant inhibition, with some compounds exhibiting better in vitro inhibition than the drug rivastigmine. This highlights the potential clinical applications of N-methylhydrazinecarboxamide derivatives in treating diseases related to cholinesterase activity (Houngbedji, Štěpánková, Pflégr, Svrčková, Švarcová, Vinšová, & Krátký, 2023).

Structural Analysis

Studies on the structure of N-methylhydrazinecarboxamide derivatives, such as Procarbazine, have utilized Fourier Transform Infrared (FTIR) and Raman spectroscopy. These analyses are crucial for understanding the molecular structure and potential energy distribution of these compounds, which can be significant in determining their pharmacological properties (Gunasekaran, Kumaresan, Seshadri, & Muthu, 2008).

Safety And Hazards

NMHC is classified as toxic if swallowed . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and immediately calling a poison center or doctor/physician if swallowed .

properties

IUPAC Name

1-amino-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYKTQVFLKHQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292383
Record name n-methylhydrazinecarboxamide
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Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methylhydrazinecarboxamide

CAS RN

17696-95-6
Record name N-Methylhydrazinecarboxamide
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Record name N-Methylhydrazinecarboxamide
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Record name 17696-95-6
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Record name n-methylhydrazinecarboxamide
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Record name 3-amino-1-methylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Pavić, I Perković, M Cindrić, M Pranjić… - European journal of …, 2014 - Elsevier
Novel primaquine semicarbazides 7a–l and ureas 9a–g with modified benzhydryl, trityl, phenyl or hydroxyalkyl substituents were prepared and evaluated for cytostatic and antioxidative …
Number of citations: 34 www.sciencedirect.com
RE Khidre, BF Abdelwahab - Turkish Journal of Chemistry, 2013 - journals.tubitak.gov.tr
This review article represents a survey covering the synthetic strategies leading to 5-membered heterocycles. The reactions are subdivided into groups that cover the synthetic methods …
Number of citations: 17 journals.tubitak.gov.tr
M Ertas, Z Sahin, EF Bulbul, C Bender… - Archiv Der …, 2019 - Wiley Online Library
The antioxidant, antimalarial, antibacterial, and antitumor activities of thiosemicarbazones have made this class of compounds important for medicinal chemists. In addition, …
Number of citations: 13 onlinelibrary.wiley.com
R Gavadia, J Rasgania, MV Basil, V Chauhan… - Journal of Molecular …, 2023 - Elsevier
A series of aliphatic isoniazid carbo(x/thio)amides has been synthesized by a facile one-pot green method in aqueous media by harnessing microwave irradiations. In vitro …
Number of citations: 4 www.sciencedirect.com
S Hou - 2015 - search.proquest.com
Malignant melanoma is one of the most aggressive types of human cancers, and deregulation of C-MYC in late melanoma was observed. The fact that C-MYC depletion caused marked …
Number of citations: 0 search.proquest.com

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